molecular formula C10H15Br2N B13755586 (m-Bromobenzyl)trimethylammonium bromide CAS No. 71323-99-4

(m-Bromobenzyl)trimethylammonium bromide

Cat. No.: B13755586
CAS No.: 71323-99-4
M. Wt: 309.04 g/mol
InChI Key: CKKFZNCSQNYGKZ-UHFFFAOYSA-M
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Description

(m-Bromobenzyl)trimethylammonium bromide is a quaternary ammonium compound with the chemical formula C10H15Br2N. It is a derivative of benzyltrimethylammonium bromide, where a bromine atom is substituted at the meta position of the benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(m-Bromobenzyl)trimethylammonium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of m-bromobenzyl chloride with trimethylamine in an organic solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete quaternization. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(m-Bromobenzyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Quaternization: The trimethylammonium group can undergo further quaternization reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can be used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield m-bromobenzyl alcohol, while oxidation reactions can produce m-bromobenzaldehyde.

Scientific Research Applications

(m-Bromobenzyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: The compound is used in the production of surfactants and detergents, as well as in the synthesis of other quaternary ammonium compounds.

Mechanism of Action

The mechanism of action of (m-Bromobenzyl)trimethylammonium bromide involves its interaction with biological membranes and ion channels. The trimethylammonium group can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This interaction can modulate the activity of ion channels and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyltrimethylammonium bromide: The parent compound without the bromine substitution.

    Cetrimonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.

    Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with a long alkyl chain, used in similar applications as cetrimonium bromide.

Uniqueness

(m-Bromobenzyl)trimethylammonium bromide is unique due to the presence of the bromine atom at the meta position of the benzyl group. This substitution can influence the compound’s reactivity and interaction with biological membranes, making it distinct from other quaternary ammonium compounds.

Properties

CAS No.

71323-99-4

Molecular Formula

C10H15Br2N

Molecular Weight

309.04 g/mol

IUPAC Name

(3-bromophenyl)methyl-trimethylazanium;bromide

InChI

InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1

InChI Key

CKKFZNCSQNYGKZ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC(=CC=C1)Br.[Br-]

Origin of Product

United States

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